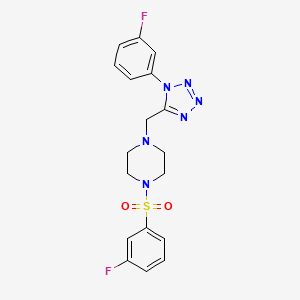

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

Description

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine features a piperazine core substituted with two distinct 3-fluorophenyl-containing moieties: a tetrazole ring (via a methyl linker) and a sulfonyl group. This dual fluorinated structure is synthesized via a convergent route involving coupling of 1-substituted-1H-tetrazole-5-thiols with 4-(substituted phenylsulfonyl)piperazine derivatives under basic conditions (ethanol, triethylamine) .

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2S/c19-14-3-1-5-16(11-14)26-18(21-22-23-26)13-24-7-9-25(10-8-24)29(27,28)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCLEWPYVSMLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a novel organic molecule that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.44 g/mol. The structure includes a tetrazole ring, which is often associated with enhanced biological activity, and a piperazine moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved through cycloaddition reactions involving azides and nitriles.

- Chloromethylation : The introduction of the chloromethyl group allows for further functionalization.

- Piperazine Coupling : The chloromethylated intermediate is reacted with piperazine to form the desired derivative.

- Sulfonylation : The final step involves adding a sulfonyl group to enhance solubility and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown:

- Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- A comparative study revealed that it was more effective than traditional antibiotics like Ciprofloxacin, particularly against resistant strains such as Staphylococcus epidermidis .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Cell Viability Assays : The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- It acts as an acetylcholinesterase (AChE) inhibitor, which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

- Studies indicate that it enhances cholinergic transmission in neuronal cultures, potentially improving cognitive functions.

Structure-Activity Relationship (SAR)

The presence of specific functional groups plays a critical role in the biological activity of this compound:

| Functional Group | Effect on Activity |

|---|---|

| Tetrazole Ring | Enhances antimicrobial and anticancer activity |

| Piperazine Moiety | Improves receptor binding and solubility |

| Sulfonyl Group | Increases bioavailability and potency |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 2 µg/mL .

- In Vivo Cancer Model : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

The tetrazole moiety is a critical pharmacophore in many bioactive compounds. Key analogs and their properties include:

| Compound Name | Substituent on Tetrazole | Melting Point (°C) | Yield (%) | Key Analytical Data (NMR/MS) | Reference |

|---|---|---|---|---|---|

| Target Compound: 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine | 3-Fluorophenyl | Not reported | Not reported | Not reported | |

| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | 4-Fluorobenzyl | Not reported | Not reported | MS: m/z (ES+) [M+H]+= 196 | |

| 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine | 4-Methoxyphenyl | Not reported | Not reported | ChemSpider ID: 1040651-14-6 | |

| 4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) | p-Tolyl | 116.4–116.6 | 64 | HRMS: 306.1027 (M+H+) |

Key Observations :

- Substituents on the tetrazole ring (e.g., 3-fluorophenyl, 4-methoxyphenyl, p-tolyl) influence solubility and crystallinity. For example, 3ae (p-tolyl) is a crystalline solid with a high melting point, while analogs with alkyl groups (e.g., 3af, 4-ethylphenyl) exhibit lower melting points (53–55°C) .

- Fluorine atoms enhance electronegativity and metabolic stability, as seen in the target compound and 4-fluorobenzyl derivatives .

Variations in the Sulfonyl-Piperazine Moiety

The sulfonyl-piperazine group is a common scaffold in kinase inhibitors and receptor antagonists. Notable analogs include:

Key Observations :

- The 3-fluorophenyl sulfonyl group in the target compound contrasts with bulkier substituents (e.g., 3,4-difluorophenyl in ), which may alter receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.